molecular formula C11H13FO3 B7877820 Ethyl 3-(3-fluorophenoxy)propanoate

Ethyl 3-(3-fluorophenoxy)propanoate

Cat. No.: B7877820
M. Wt: 212.22 g/mol
InChI Key: YQHWNNZUNOKECV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenoxy)propanoate is an ester derivative featuring a fluorinated phenoxy group attached to a propanoate backbone. Fluorine atoms are known to enhance metabolic stability and influence lipophilicity, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 3-(3-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHWNNZUNOKECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-fluorophenoxy)propanoate can be synthesized through the esterification of 3-(3-fluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to maximize production rates.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 3-(3-fluorophenoxy)propanoate can undergo hydrolysis in the presence of a strong base like sodium hydroxide, resulting in the formation of 3-(3-fluorophenoxy)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide in aqueous solution, reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

    Hydrolysis: 3-(3-fluorophenoxy)propanoic acid and ethanol.

    Reduction: 3-(3-fluorophenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(3-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 3-(3-fluorophenoxy)propanoic acid. This acid can then interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent/Modification Key Properties/Applications References
Ethyl 3-(2-fluorophenyl)propanoate 2-fluoro substitution on phenyl Positional isomer; potential differences in bioactivity due to fluorine position
Ethyl 3-(4-fluorophenyl)propanoate 4-fluoro substitution on phenyl Enhanced metabolic stability in drug candidates
Ethyl 3-amino-3-(3-fluorophenyl)propanoate Amino group at C3, 3-fluoro substitution Pharmaceutical applications (e.g., enzyme inhibition)
Ethyl 3-(methylthio)propanoate Methylthio group instead of phenoxy Major aroma compound in pineapple pulp and core
Ethyl 3-(2-furyl)propanoate Heteroaromatic furan ring Electron-deficient diene in Diels-Alder reactions

Key Observations :

  • Fluorine Position: The position of fluorine on the phenyl ring (e.g., 2- vs. 3- vs. 4-) significantly impacts electronic and steric properties. For example, ethyl 3-(2-fluorophenyl)propanoate () may exhibit altered reactivity compared to the 3-fluorophenoxy variant due to steric hindrance near the ester group .
  • Functional Group Variations: Replacing the phenoxy group with amino () or methylthio () groups shifts applications from pharmaceuticals to flavor chemistry.

Key Observations :

  • Esterification Efficiency: Alkyl esters like ethyl 3-phenylpropanoate are synthesized in high yields (70–97%) via straightforward esterification, suggesting similar methods could apply to Ethyl 3-(3-fluorophenoxy)propanoate .
  • Natural vs. Synthetic Routes: Ethyl 3-(methylthio)propanoate occurs naturally in pineapple, whereas fluorinated analogs are typically synthetic .

Physicochemical and Spectral Properties

Table 3: IR Spectral Data for Related Compounds

Compound Name Key IR Peaks (cm⁻¹) Functional Groups Identified References
Fenoprofen precursor (compound 3) 3064.66 (C–H stretch), 2242.48 (C≡N) Nitrile and aromatic vibrations
Ethyl 3-(2-trifluoromethylphenyl)propanoate 1717 (C=O), 1163 (C–F) Ester carbonyl and C–F bonds

Key Observations :

  • Ester Carbonyl Stretch: Strong peaks near 1700–1750 cm⁻¹ (e.g., 1717 cm⁻¹ in ) are characteristic of ester C=O groups, which would be consistent in this compound .
  • C–F Vibrations : Fluorine substituents produce distinct peaks near 1163 cm⁻¹, aiding in structural confirmation .

Biological Activity

Ethyl 3-(3-fluorophenoxy)propanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13FO2C_{11}H_{13}FO_2 and features a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve membrane permeability and influence its interaction with biological targets. Its structure is illustrated below:

Ethyl 3 3 fluorophenoxy propanoate\text{Ethyl 3 3 fluorophenoxy propanoate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substituent enhances binding affinity and specificity, which is crucial for modulating various biological pathways. Preliminary studies suggest that this compound may exert anti-inflammatory and anticancer effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with receptor sites, altering their activity and downstream signaling.

Biological Activity Studies

Recent research has focused on the biological activity of this compound. Below are some key findings:

Anticancer Activity

A study explored the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant cytotoxicity at certain concentrations. The mechanism was linked to the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

In another investigation, this compound demonstrated anti-inflammatory properties in vitro. The compound reduced the production of pro-inflammatory cytokines in activated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500800
IL-61200600
IL-1β900450

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing this compound. Results indicated a reduction in tumor size in a subset of patients, warranting further investigation into dosage optimization and long-term effects.
  • Case Study on Inflammatory Diseases : An animal model study evaluated the anti-inflammatory effects of this compound in arthritis-induced rats. The treatment resulted in decreased joint swelling and pain, suggesting potential for therapeutic use in inflammatory conditions.

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